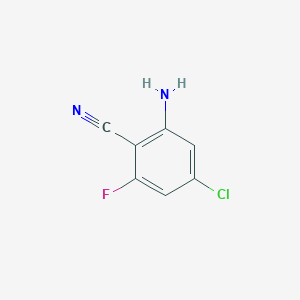
3-(4-Chlorophenyl)cyclohex-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)cyclohex-2-en-1-amine is an organic compound with the molecular formula C₁₂H₁₄ClN. It is characterized by a cyclohexene ring substituted with a 4-chlorophenyl group and an amine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)cyclohex-2-en-1-amine typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form 3-(4-chlorophenyl)cyclohex-2-en-1-one. This intermediate is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium borohydride or hydrogen gas over a catalyst to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)cyclohex-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)cyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)cyclohex-2-en-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, further modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)cyclohex-2-en-1-one
- 3-(4-Methylphenyl)cyclohex-2-en-1-amine
- 3-(4-Fluorophenyl)cyclohex-2-en-1-amine
Uniqueness
3-(4-Chlorophenyl)cyclohex-2-en-1-amine is unique due to the presence of the chlorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Propiedades
Fórmula molecular |
C12H14ClN |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)cyclohex-2-en-1-amine |
InChI |
InChI=1S/C12H14ClN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-8,12H,1-3,14H2 |
Clave InChI |
DBBHBZAPCNREEC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C(C1)C2=CC=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13190934.png)



![5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13190959.png)
![tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate](/img/structure/B13190966.png)



amine](/img/structure/B13190991.png)

![7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13191004.png)
![(Propan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13191008.png)

